molecular formula C17H19NO3 B11027652 7'-methyl-6',7'-dihydro-1'H-spiro[cyclohexane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione

7'-methyl-6',7'-dihydro-1'H-spiro[cyclohexane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione

Cat. No.: B11027652
M. Wt: 285.34 g/mol
InChI Key: ICNFKALNHHSSNC-UHFFFAOYSA-N
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Description

7’-methyl-6’,7’-dihydro-1’H-spiro[cyclohexane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione is a complex heterocyclic compound. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-methyl-6’,7’-dihydro-1’H-spiro[cyclohexane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione typically involves the Stollé type reaction. This reaction involves the condensation of hydroquinoline with oxalyl chloride in the presence of anhydrous toluene . The reaction is carried out under reflux conditions with a slight excess of oxalyl chloride to ensure complete conversion. The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7’-methyl-6’,7’-dihydro-1’H-spiro[cyclohexane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

7’-methyl-6’,7’-dihydro-1’H-spiro[cyclohexane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7’-methyl-6’,7’-dihydro-1’H-spiro[cyclohexane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s rigid spiro structure allows for precise binding to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7’-methyl-6’,7’-dihydro-1’H-spiro[cyclohexane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione apart is its specific arrangement of rings and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

10-methylspiro[3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-12,1'-cyclohexane]-2,4-dione

InChI

InChI=1S/C17H19NO3/c1-11-10-17(8-3-2-4-9-17)18-14-12(11)6-5-7-13(14)15(19)21-16(18)20/h5-7,11H,2-4,8-10H2,1H3

InChI Key

ICNFKALNHHSSNC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCC2)N3C4=C(C=CC=C14)C(=O)OC3=O

Origin of Product

United States

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